3,3-difluoro-2-methyl-2-(methylamino)propanamide
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Overview
Description
3,3-Difluoro-2-methyl-2-(methylamino)propanamide is a fluorinated organic compound with the molecular formula C5H10F2N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2-methyl-2-(methylamino)propanamide typically involves the introduction of difluoromethyl groups into the molecular structure. One common method is the difluoromethylation of appropriate precursors using difluorocarbene reagents. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and optimized reaction parameters can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,3-Difluoro-2-methyl-2-(methylamino)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions.
Mechanism of Action
The mechanism by which 3,3-difluoro-2-methyl-2-(methylamino)propanamide exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological activity. The compound may also participate in specific pathways, modulating biochemical processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid: Another fluorinated compound with similar structural features.
3,4-Difluoro-2-methylbenzoic acid: Shares the difluoromethyl group but differs in the overall structure
Uniqueness
3,3-Difluoro-2-methyl-2-(methylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2110991-92-7 |
---|---|
Molecular Formula |
C5H10F2N2O |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
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